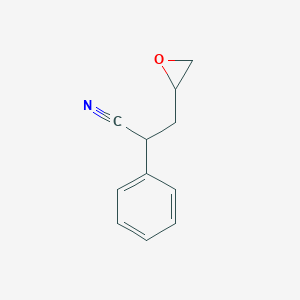

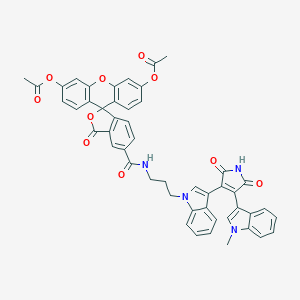

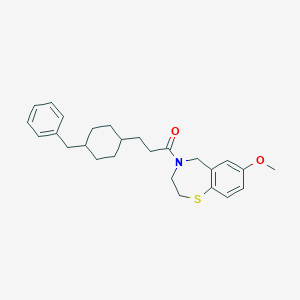

![molecular formula C14H7NaO8 B131968 sodium;10-carboxy-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8-carboxylate;hydrate CAS No. 141193-56-8](/img/structure/B131968.png)

sodium;10-carboxy-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8-carboxylate;hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

sodium;10-carboxy-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8-carboxylate;hydrate is an organic compound with the molecular formula C14H4O6. It is a derivative of naphthalene, characterized by the presence of four carboxylic acid groups at the 1, 4, 5, and 8 positions, which form two anhydride groups. This compound is known for its stability, planarity, and unique electrical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

sodium;10-carboxy-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8-carboxylate;hydrate can be synthesized through the oxidation of pyrene using typical oxidants such as chromic acid and chlorine. The unsaturated tetrachloride hydrolyzes to enols, which tautomerize to the bis-dione, and can be further oxidized to the tetracarboxylic acid . Another method involves the reaction of phenol with nitric acid to obtain nitrophenol, which is then reduced to 1,4,5,8-naphthalene tetracarboxylic acid. This acid undergoes an anhydride formation reaction to yield the target compound .

Industrial Production Methods

Industrial production of 1,4,5,8-naphthalene tetracarboxylic acid 4,5-anhydride typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability .

Análisis De Reacciones Químicas

Types of Reactions

sodium;10-carboxy-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8-carboxylate;hydrate undergoes various chemical reactions, including:

Coordination Reactions: It reacts with transition metal ions such as Cu(II), Ni(II), and Co(II) to form coordination polymers and discrete complexes.

Common Reagents and Conditions

Oxidizing Agents: Chromic acid, chlorine.

Reducing Agents: Used in the reduction of nitrophenol to 1,4,5,8-naphthalene tetracarboxylic acid.

Acidic and Basic Conditions: Hydrolysis reactions are pH-dependent, with different products formed under acidic and basic conditions.

Major Products

- 1,4,5,8-Naphthalene diacid monoanhydride

- 1,4,5,8-Naphthalene tetracarboxylic acid

Aplicaciones Científicas De Investigación

sodium;10-carboxy-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8-carboxylate;hydrate has a wide range of applications in scientific research:

- Organic Electronics : Used as an electron transporting material in organic semiconductors, thin film transistors, and organic photovoltaics .

- Energy Storage : Utilized in the fabrication of lithium-ion batteries and fuel cells .

- Fluorescent Markers : Employed in the preparation of novel fluorescent markers for hypoxic cells .

- Coordination Chemistry : Forms coordination polymers and complexes with transition metals, useful in material science .

Mecanismo De Acción

The mechanism of action of 1,4,5,8-naphthalene tetracarboxylic acid 4,5-anhydride involves its ability to undergo hydrolysis and form various ionic species depending on the pH of the solution. The compound’s reactivity is influenced by its conjugated carbonyl groups, which facilitate electronic effects through the molecular framework . In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions .

Comparación Con Compuestos Similares

Similar Compounds

- 1,4,5,8-Naphthalene tetracarboxylic dianhydride

- Naphthalene-1,4,5,8-tetracarboxylic acid

- Naphthalene-1,4,5,8-tetracarboxylate

Uniqueness

sodium;10-carboxy-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8-carboxylate;hydrate is unique due to its high stability, planarity, and electrical properties, making it particularly suitable for applications in organic electronics and coordination chemistry . Its ability to form stable anhydride and carboxylate structures under various conditions further distinguishes it from similar compounds .

Propiedades

Número CAS |

141193-56-8 |

|---|---|

Fórmula molecular |

C14H7NaO8 |

Peso molecular |

326.19 g/mol |

Nombre IUPAC |

sodium;10-carboxy-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8-carboxylate;hydrate |

InChI |

InChI=1S/C14H6O7.Na.H2O/c15-11(16)5-1-3-7-10-8(14(20)21-13(7)19)4-2-6(9(5)10)12(17)18;;/h1-4H,(H,15,16)(H,17,18);;1H2/q;+1;/p-1 |

Clave InChI |

RDJGLPAABZYBBS-UHFFFAOYSA-M |

SMILES |

C1=CC(=C2C(=CC=C3C2=C1C(=O)OC3=O)C(=O)[O-])C(=O)O.O.[Na+] |

SMILES isomérico |

C1=CC(=C2C(=CC=C3C2=C1C(=O)OC3=O)C(=O)[O-])C(=O)O.O.[Na+] |

SMILES canónico |

C1=CC(=C2C(=CC=C3C2=C1C(=O)OC3=O)C(=O)[O-])C(=O)O.O.[Na+] |

Key on ui other cas no. |

141193-56-8 |

Sinónimos |

1,3-dioxo-1H,3H-naphtho(1,8-cd)pyran-6,7-dicarboxylate 1,4,5,8-naphthalene tetracarboxylic acid 4,5-anhydride 1,4,5,8-naphthalene tetracarboxylic acid 4,5-anhydride, monosodium salt, monohydrate 1,4,5,8-NTCAA |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

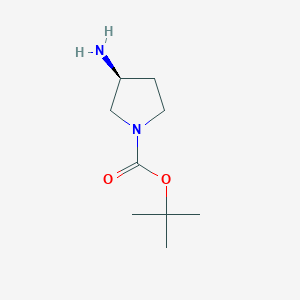

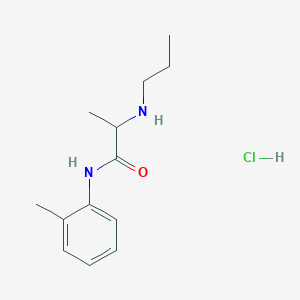

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B131893.png)

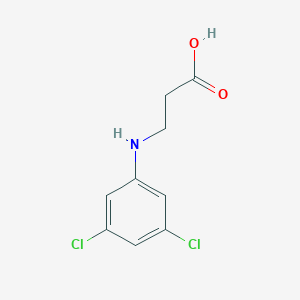

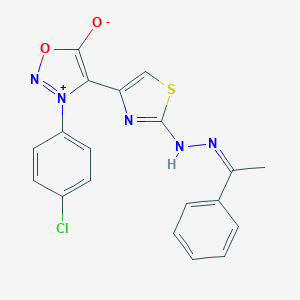

![2',7-Bis-O-{[(2,2,2,-Trichloroethyl)oxy]carbonyl Paclitaxel](/img/structure/B131897.png)

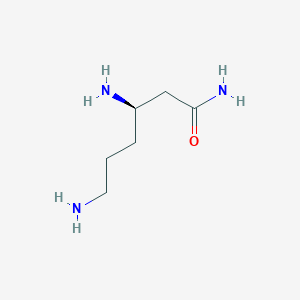

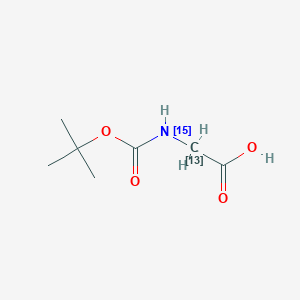

![(1'R,5'S,9'S,10'S,13'R)-5'-Methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-one](/img/structure/B131906.png)

![2-[1-(4-Piperonyl)piperazinyl]benzothiazole](/img/structure/B131916.png)

![(4,5-Dihydro-thiazol-2-yl)-[2-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B131920.png)